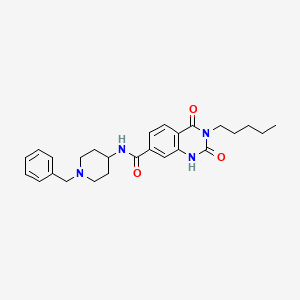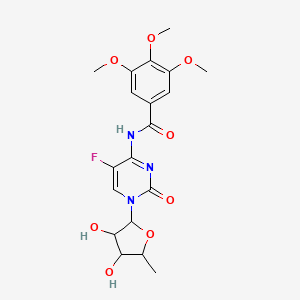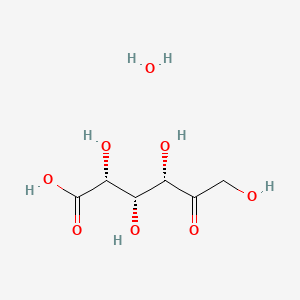![molecular formula C36H61N3O14 B14103826 (4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate](/img/structure/B14103826.png)
(4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCO-PEG9-maleimide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the conjugation of trans-cyclooctene (TCO) moieties to thiol-containing biomolecules, such as antibodies and peptides. The maleimide group in TCO-PEG9-maleimide specifically reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and chemical biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG9-maleimide involves the conjugation of a TCO moiety to a PEG linker, which is then functionalized with a maleimide group. The general synthetic route includes the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene glycol units.
TCO Conjugation: The TCO moiety is attached to the PEG linker through a carbamate bond.
Maleimide Functionalization: The maleimide group is introduced to the PEG-TCO conjugate via a reaction with maleic anhydride or a similar reagent
Industrial Production Methods
Industrial production of TCO-PEG9-maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, pH, and reaction time to achieve efficient conjugation and functionalization .
化学反応の分析
Types of Reactions
TCO-PEG9-maleimide primarily undergoes the following types of reactions:
Click Chemistry: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.
Thiol-Maleimide Reaction: The maleimide group reacts with thiols to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azides, thiols, maleic anhydride.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-37°C) and at neutral to slightly basic pH (6.5-7.5)
Major Products
科学的研究の応用
TCO-PEG9-maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and imaging of biomolecules, enabling the study of biological processes.
Medicine: Employed in the development of PROTACs for targeted protein degradation, offering potential therapeutic applications.
Industry: Utilized in the production of diagnostic agents and drug delivery systems .
作用機序
The mechanism of action of TCO-PEG9-maleimide involves its ability to form stable covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiols to form thioether bonds, while the TCO moiety can participate in SPAAC reactions with azides. This dual reactivity allows for the selective and efficient conjugation of TCO-PEG9-maleimide to target molecules, facilitating their labeling, imaging, or degradation .
類似化合物との比較
Similar Compounds
TCO-PEG3-maleimide: A shorter PEG linker variant with similar reactivity.
TCO-PEG4-succinimidyl ester: Another PEG-based linker with a succinimidyl ester functional group.
Dibenzocyclooctyne-PEG4-maleimide: A similar compound with a dibenzocyclooctyne moiety instead of TCO .
Uniqueness
TCO-PEG9-maleimide stands out due to its longer PEG linker, which provides greater flexibility and solubility. This makes it particularly useful for applications requiring the conjugation of large biomolecules or those in aqueous environments .
特性
分子式 |
C36H61N3O14 |
|---|---|
分子量 |
759.9 g/mol |
IUPAC名 |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43) |
InChIキー |
TZGDGNPQUCQZSR-UHFFFAOYSA-N |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103743.png)
![1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103757.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103760.png)

![N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14103769.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/structure/B14103794.png)


![2-[6-[3-[6-[[6-[[5-[5-(6-Ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B14103806.png)
![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103809.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14103811.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103825.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103831.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14103832.png)
